

Characterization of Intermediates in the Synthesis of TBE-31: A Comparative Guide

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

Cat. No.: B1314976

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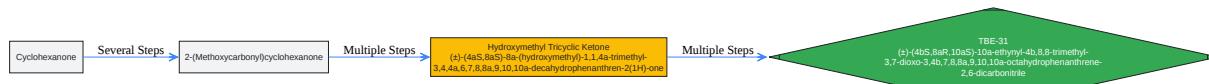
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key intermediates in the synthesis of TBE-31, a potent activator of the Keap1/Nrf2/ARE pathway with potential therapeutic applications. The synthesis, originating from cyclohexanone, involves a multi-step process with several isolable intermediates. This document outlines the synthetic pathway, presents characterization data for pivotal intermediates, and details the experimental protocols for their analysis.

Synthetic Pathway of TBE-31

The synthesis of TBE-31 from cyclohexanone is a 15-step process. A key part of this synthesis is the formation of a hydroxymethyl tricyclic ketone intermediate. The overall synthetic strategy is designed for scalability to produce significant quantities of TBE-31 for further biological evaluation.

Below is a diagram illustrating the major transformations and key intermediates in the synthesis of TBE-31.



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Caption: Synthetic pathway of TBE-31 from cyclohexanone.

Characterization of Key Intermediates

The following tables summarize the key characterization data for the pivotal intermediates identified in the synthesis of TBE-31.

Table 1: Characterization Data for 2-(Methoxycarbonyl)cyclohexanone

Analytical Technique	Experimental Data
¹ H NMR (400 MHz, CDCl ₃)	δ = 1.60-1.75 (m, 4H), 2.00-2.10 (m, 2H), 2.35-2.45 (m, 2H), 3.45 (t, J = 5.6 Hz, 1H), 3.74 (s, 3H)
¹³ C NMR (100 MHz, CDCl ₃)	δ = 22.8, 27.2, 31.5, 41.8, 52.1, 58.1, 173.0, 204.5
Mass Spectrometry (EI)	m/z (%) = 156 (M ⁺ , 30), 125 (45), 113 (100), 86 (50), 55 (60)
Appearance	Colorless oil

Table 2: Characterization Data for Hydroxymethyl Tricyclic Ketone

Analytical Technique	Experimental Data
¹ H NMR (400 MHz, CDCl ₃)	δ = 0.93 (s, 3H), 1.05 (s, 3H), 1.18 (s, 3H), 1.20-2.50 (m, 13H), 3.45 (d, J = 11.2 Hz, 1H), 3.65 (d, J = 11.2 Hz, 1H)
¹³ C NMR (100 MHz, CDCl ₃)	δ = 21.9, 22.3, 26.5, 30.1, 33.6, 35.8, 37.9, 38.1, 40.2, 49.8, 50.1, 54.2, 69.1, 218.1
Mass Spectrometry (ESI+)	m/z = 285 ([M+Na] ⁺)
Appearance	White solid
Melting Point	135-136 °C

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of the synthetic intermediates are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ = 7.27 for ¹H and δ = 77.23 for ¹³C) as an internal standard.

Mass Spectrometry (MS)

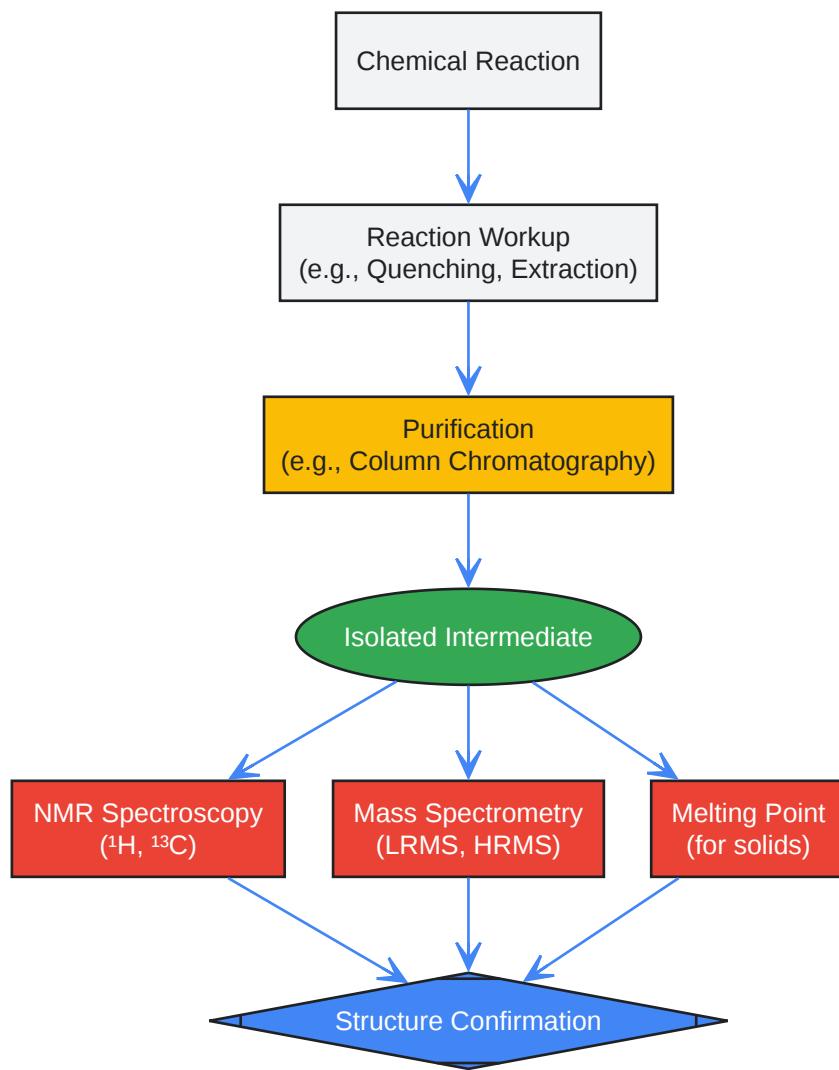
Low-resolution mass spectra were obtained on a Micromass 70-VSE instrument using electron ionization (EI). High-resolution mass spectra were acquired on a Micromass Q-Tof Ultima instrument using positive electrospray ionization (ESI+).

Melting Point

Melting points were determined on a Thomas Hoover capillary melting point apparatus and are uncorrected.

Experimental Workflow for Intermediate Characterization

The following diagram illustrates the general workflow for the isolation and characterization of a synthetic intermediate.



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